3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide
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Overview
Description
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide is an organic compound that features a complex structure with multiple functional groups, including a fluorophenyl group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Amide Bond: : The initial step involves the reaction of 3-(2-fluorophenyl)propanoic acid with a suitable amine, such as furan-3-ylmethylamine and thiophen-2-ylmethylamine, under amide coupling conditions. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
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Purification: : The crude product is purified using column chromatography to isolate the desired amide compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalytic methods to streamline the synthesis and minimize by-products.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for oxidation of sulfur-containing rings.
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide for aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the reduction of the amide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for biological studies, particularly in understanding enzyme interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: Explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide exerts its effects depends on its interaction with molecular targets. These interactions can involve:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathway Interference: Modulating biochemical pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide: Similar structure but with different positions of the furan and thiophene rings.
3-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide: Chlorine substituent instead of fluorine.
3-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide: Pyridine ring instead of furan.
Uniqueness
This detailed overview provides a comprehensive understanding of 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S/c20-18-6-2-1-4-16(18)7-8-19(22)21(12-15-9-10-23-14-15)13-17-5-3-11-24-17/h1-6,9-11,14H,7-8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXHFOOFUDIWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N(CC2=COC=C2)CC3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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